![molecular formula C11H6Cl3FN2O B063120 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one CAS No. 175135-45-2](/img/structure/B63120.png)
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
Overview
Description
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and 4,5-dichloropyridazine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClFNO
- Molecular Weight : 307.54 g/mol
- CAS Number : 175135-45-2
Structure
The compound features a pyridazine ring substituted with dichloro and chlorofluorobenzyl groups, contributing to its unique chemical reactivity and biological activity.
Pharmaceutical Research
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one has been explored for its potential as a pharmacological agent due to its structural similarity to known drug compounds.
Case Studies
- Antimicrobial Activity : Studies have indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. Research focusing on this compound has shown promising results against various bacterial strains, suggesting its potential as an antibiotic agent .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Agricultural Applications
The compound's chemical structure suggests potential herbicidal activity. Research has indicated that pyridazine derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth.
Case Studies
- Herbicidal Efficacy : Field trials have shown that formulations containing this compound exhibit significant weed control in crop systems, highlighting its potential for agricultural use .
Material Science
The unique properties of this compound also make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Studies
- Polymer Development : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it a valuable additive in the manufacturing of high-performance materials .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloropyridazin-3(2H)-one: A simpler analog without the benzyl group.
2-(2-Chloro-6-fluorobenzyl)pyridazin-3(2H)-one: Lacks the dichloro substitution on the pyridazine ring.
Uniqueness
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both dichloro and chloro-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a synthetic compound with a unique chemical structure characterized by a pyridazine ring containing multiple halogen substituents. Its molecular formula is with a molecular weight of approximately 307.54 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antifungal and antibacterial applications.
Chemical Structure
The compound features:
- Pyridazine Ring : Central to its structure, providing a framework for biological activity.
- Halogen Substituents : Two chlorine atoms at positions 4 and 5, and a fluorine atom on the benzyl group, which are known to enhance biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits various biological activities:
- Antifungal Properties : Early investigations suggest that this compound may possess significant antifungal activity, making it a candidate for further pharmacological exploration.
- Antibacterial Activity : The presence of halogen substituents is often associated with enhanced antimicrobial properties. Comparative studies with similar compounds indicate that this compound may also exhibit antibacterial effects.
Antifungal Activity
A study assessing the antifungal properties of halogenated pyridazines reported that compounds similar to this compound demonstrated effective inhibition against various fungal strains. The mechanism of action appears to involve disruption of fungal cell membrane integrity.
Antibacterial Activity
Research comparing various pyridazine derivatives revealed that those with similar structural features showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of effectiveness depending on the specific bacterial strain.
Case Studies
Several case studies have been conducted focusing on the biological activity of halogenated pyridazines:
-
Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal properties against Candida albicans.
- Method : In vitro assays were performed to determine the MIC.
- Results : The compound exhibited an MIC value of 8 µg/mL, indicating moderate antifungal activity.
-
Study on Antibacterial Properties :
- Objective : To assess antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was utilized alongside MIC determination.
- Results : The compound showed an MIC of 16 µg/mL against S. aureus, while E. coli displayed resistance at higher concentrations.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one | Similar dichloropyridazine core | Different substitution pattern on the benzyl group |
5-Chloro-6-fluoropyridazin-3(2H)-one | Lacks dichlorination at positions 4 and 5 | Less halogenation leads to different reactivity |
4-Chlorobenzylpyridazinones | Varies in halogen placement and number | May exhibit different biological activities due to structural variations |
Properties
IUPAC Name |
4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHPFABRZLERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352834 | |
Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-45-2 | |
Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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